1-(4-Fluorophenyl)-2-methylpropan-2-ol
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Overview
Description
1-(4-Fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction typically requires anhydrous conditions and is conducted under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction, and the process is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Fluorophenyl)-2-methylpropan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield 1-(4-Fluorophenyl)-2-methylpropan-2-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products Formed:
Oxidation: 1-(4-Fluorophenyl)-2-methylpropan-2-one.
Reduction: 1-(4-Fluorophenyl)-2-methylpropan-2-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenylpropan-2-amine: Another compound with similar structural features but different biological activity.
Uniqueness: 1-(4-Fluorophenyl)-2-methylpropan-2-ol is unique due to its specific combination of a fluorine-substituted phenyl ring and a tertiary alcohol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRIANGNJXQAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2928-17-8 |
Source
|
Record name | 1-(4-Fluorophenyl)-2-methyl-2-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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